molecular formula C23H32O4 B7946488 16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate

16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate

Cat. No.: B7946488
M. Wt: 372.5 g/mol
InChI Key: YRLVTBXOGJMZNC-YEBVRWJESA-N
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Description

16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate is a steroid ester with the molecular formula C23H32O4 . This compound is known for its unique structural features, including an epoxy group at the 16-alpha and 17-alpha positions and an acetate group at the 3-beta position. It is a derivative of pregnenolone, a precursor in the biosynthesis of steroid hormones .

Chemical Reactions Analysis

16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but may include various oxidized, reduced, or substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to steroid hormone receptors, modulating gene expression, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate can be compared with other similar compounds, such as:

    Pregnenolone acetate: A precursor in the synthesis of this compound, lacking the epoxy group.

    16-alpha,17-alpha-Epoxypregnenolone: Similar in structure but without the acetate group at the 3-beta position.

    20-oxopregn-5-en-3-beta-yl acetate: Lacks the epoxy group at the 16-alpha and 17-alpha positions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[(1R,2S,6S,7S,10S,11R,14S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3/t16-,17+,18-,19-,20?,21-,22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLVTBXOGJMZNC-YEBVRWJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34209-81-9
Record name 16-alpha,17-alpha-Epoxy-20-oxopregn-5-en-3-beta-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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